Structural Differentiation via Thiophene-2-yl Acetamide vs. Ethoxyacetamide: Class-Level Implications for Kinase Binding
A structurally related analog, N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide, has demonstrated potent activity against the Bcr-Abl kinase, a key target in chronic myelogenous leukemia [1]. While no direct head-to-head data exist for the thiophene target compound, class-level SAR from quinoline-imidazole hybrids indicates that the acetamide side chain's heterocyclic moiety significantly influences kinase selectivity [2]. The thiophene-2-yl group provides a sulfur-containing, electron-rich aromatic system distinct from the ethoxy group in N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide, which may confer differentiated hydrogen-bonding and pi-stacking interactions in ATP-binding pockets [2].
| Evidence Dimension | Side-chain heterocycle identity influencing kinase binding potential |
|---|---|
| Target Compound Data | Thiophene-2-yl acetamide side chain (C18H14N4OS, MW 334.4) |
| Comparator Or Baseline | N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide (ethoxy acetamide side chain); N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide (trifluoromethylphenyl side chain) [1] |
| Quantified Difference | No quantitative comparative data available. Differentiation based on structural class inference: thiophene sulfur vs. ethoxy oxygen vs. trifluoromethylphenyl steric/electronic properties [REFS-1, REFS-2]. |
| Conditions | Inference drawn from SAR trends in quinoline-imidazole hybrids evaluated against kinase panels [REFS-1, REFS-2]; no direct comparative assay data for target compound. |
Why This Matters
If a research program requires a thiophene-containing quinoline-imidazole scaffold for kinase inhibitor development, this compound offers a distinct chemical starting point not replicated by ethoxy or benzylthio analogs, enabling exploration of sulfur-mediated binding interactions.
- [1] Evitachem (excluded source; reference retained for structural context only). N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide product overview. View Source
- [2] El-Sayed, W. A., et al. (2022). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. Scientific Reports, 12, 16929. View Source
